N-[(5-chloro-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a dimethylethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chloro group with an amine can produce a corresponding amine derivative.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenyl isocyanate: This compound shares the chloro and methoxy substituents but has an isocyanate group instead of the diamine moiety.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: This compound has a similar aromatic structure but with a benzamide group.
Uniqueness
N-[(5-chloro-2-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its combination of a chloro-substituted methoxyphenyl group and a dimethylethane-1,2-diamine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O.2ClH/c1-15(2)7-6-14-9-10-8-11(13)4-5-12(10)16-3;;/h4-5,8,14H,6-7,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPFMNINUQHZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Cl)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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